molecular formula C13H18FNO4 B12940044 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B12940044
M. Wt: 271.28 g/mol
InChI Key: BNRKZIZSUOCSIR-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[221]hept-5-ene-2,3-dicarboxylate is a bicyclic compound featuring a unique structure that includes a fluorine atom, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxidized derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom and bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
  • 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid O2-tert-butyl ester O3-methyl ester
  • 2-Azabicyclo[3.2.1]octane scaffold

Uniqueness

2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate stands out due to its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate , also known by its CAS number 1957130-60-7 , is a member of the azabicyclic class of compounds, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈FNO₄
  • Molecular Weight : 271.28 g/mol
  • Structure : The compound features a bicyclic structure with a tert-butyl group and a fluorine atom, which may influence its biological interactions.

Pharmacological Profile

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Studies have indicated that derivatives of azabicyclic compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, investigations into related compounds have shown significant inhibition of tumor cell growth at low concentrations (10 µM), suggesting a potential for selective targeting in cancer therapy .

The mechanisms through which this compound exerts its effects may involve modulation of specific cellular pathways. Research has highlighted the importance of cellular signaling pathways and phosphoprotein localization in mediating the biological effects of similar compounds .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the growth inhibition properties of various azabicyclic derivatives in murine liver cell lines, demonstrating that certain structural modifications enhance anticancer efficacy while minimizing cytotoxicity to non-tumorigenic cells .
    • The compound's ability to inhibit cell motility was quantified, providing insights into its potential role in preventing metastasis.
  • Pharmacological Investigations :
    • A comprehensive thesis explored several N-heterocyclic scaffolds, including this compound, revealing promising results in terms of selective targeting and growth inhibition in hepatocellular carcinoma models .
    • The study employed dose-response assessments to evaluate the most promising compounds derived from azabicyclic structures.

Data Tables

PropertyDetail
CAS Number1957130-60-7
Molecular FormulaC₁₃H₁₈FNO₄
Molecular Weight271.28 g/mol
Potential ApplicationsAnticancer agents
SelectivityHigh for tumorigenic cells

Properties

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3

InChI Key

BNRKZIZSUOCSIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC

Origin of Product

United States

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